molecular formula C13H14N6S2 B7049667 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B7049667
M. Wt: 318.4 g/mol
InChI Key: HSUCETAGQWVQRT-UHFFFAOYSA-N
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Description

4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a thienopyrimidine core. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6S2/c1-6-20-13-11(1)12(14-9-15-13)19-4-2-18(3-5-19)8-10-7-16-17-21-10/h1,6-7,9H,2-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUCETAGQWVQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=NS2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the reaction of a thiadiazole derivative with a piperazine derivative, followed by cyclization with a thienopyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The compound can also modulate signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is unique due to the combination of its three distinct heterocyclic rings, which confer a broad spectrum of biological activities and potential therapeutic applications .

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